N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a thiolane ring with a carboxamide functional group
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-21(19(22)18-9-11-25(23,24)15-18)14-17-8-10-20(13-17)12-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKTDXRHHJJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Thiolane Ring Formation: The thiolane ring is introduced through a cyclization reaction involving a dithiolane precursor.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiolane ring, using reagents like alkyl halides or nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles (amines, thiols), often in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-1,1-dioxothiolane-3-carboxamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]-N-propyl-1,1-dioxothiolane-3-carboxamide
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
